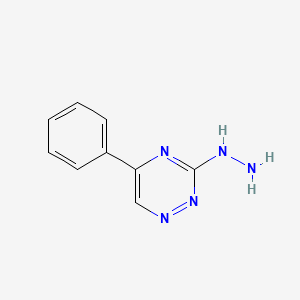

3-Hydrazino-5-phenyl-1,2,4-triazine

Description

Properties

IUPAC Name |

(5-phenyl-1,2,4-triazin-3-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5/c10-13-9-12-8(6-11-14-9)7-4-2-1-3-5-7/h1-6H,10H2,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMHGSWBLYFSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC(=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182895 | |

| Record name | as-Triazine, 3-hydrazino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28735-29-7 | |

| Record name | as-Triazine, 3-hydrazino-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028735297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28735-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | as-Triazine, 3-hydrazino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydrazino 5 Phenyl 1,2,4 Triazine

Established Synthetic Pathways for the Core Structure

The traditional synthesis of 3-Hydrazino-5-phenyl-1,2,4-triazine relies on well-documented chemical transformations, primarily involving the conversion of an amino precursor. The optimization of reaction conditions and the development of effective purification techniques have been central to improving the efficiency of these established pathways.

Hydrazine (B178648) Incorporation from 3-Amino-5-phenyl-1,2,4-triazine Precursors

The principal and most established method for synthesizing this compound involves the chemical modification of a 3-amino-5-phenyl-1,2,4-triazine precursor. nih.govnih.gov This transformation is a key step where the amino group at the 3-position of the triazine ring is converted into a hydrazino group.

The synthesis utilizes 3-amino-5-phenyltriazines as the foundational starting materials for producing a range of 3-hydrazino-1,2,4-triazines. acs.org The core of this process is the reaction with hydrazine or its derivatives. This method is foundational in creating a series of novel 3-hydrazino-5-phenyl-1,2,4-triazines, which have been synthesized for various research applications. nih.govacs.org

Reaction Conditions and Solvent Systems Optimization

The efficiency and yield of the synthesis are highly dependent on the chosen reaction conditions and solvent systems. Researchers have explored various parameters to optimize the conversion of the amino-triazine precursor.

Typically, the reaction is carried out by refluxing the 3-amino-5-phenyl-1,2,4-triazine with hydrazine hydrate (B1144303). nepjol.info The choice of solvent is critical, with high-boiling point solvents being common to facilitate the reaction at elevated temperatures. For instance, the synthesis of related triazoles has been successfully performed using water as a solvent under reflux conditions. nepjol.info In some cases, specific reagents like 4 N HBr in acetic acid have been employed for subsequent steps, such as deprotection. acs.org

| Parameter | Condition | Purpose | Source |

|---|---|---|---|

| Reagent | Hydrazine Hydrate | Incorporation of the hydrazino group | acs.orgnepjol.info |

| Solvent | Water, Ethanol, High-boiling point organic solvents | To dissolve reactants and facilitate reaction at required temperatures | acs.orgnepjol.info |

| Temperature | Reflux | To provide sufficient energy for the reaction to proceed | acs.org |

| Catalyst (for related steps) | Pyridine, Triethylamine | To facilitate specific transformations like acylation | acs.orgresearchgate.net |

Purification Techniques for the Target Compound

Post-synthesis, purification of this compound is essential to remove unreacted starting materials, by-products, and other impurities. The choice of purification method depends on the nature of the product and the impurities present. uniba.sk

Crystallization is a commonly used and effective technique. The crude product is dissolved in a suitable solvent or a mixture of solvents and allowed to crystallize, often yielding a product of high purity. acs.org The selection of the recrystallization solvent is crucial; for example, an 80% methanol (B129727) aqueous solution has been used for purifying related triazine compounds. google.com In cases where simple crystallization is insufficient, more advanced techniques like semi-preparative liquid chromatography are employed to isolate the desired compound from complex mixtures. uniba.sk

| Technique | Description | Applicability | Source |

|---|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, forming pure crystals. | Primary purification for solid products. | acs.orguniba.skgoogle.com |

| Liquid-Liquid Extraction | Separating compounds based on their relative solubilities in two different immiscible liquids. | Initial workup to remove soluble impurities. | uniba.sk |

| Semi-Preparative HPLC | A chromatographic method used to isolate and purify larger quantities of a compound from a mixture. | For complex mixtures or when high purity is required. | uniba.sk |

Advanced Synthetic Approaches and Process Enhancement

To overcome the limitations of traditional methods, such as long reaction times and the use of volatile organic solvents, advanced synthetic strategies have been developed. These include solvent-free methodologies and the application of microwave irradiation, which align with the principles of green chemistry.

Solvent-Free Reaction Methodologies

Solvent-free synthesis offers significant environmental and practical benefits, including reduced waste, lower costs, and often, enhanced reaction rates. For the synthesis of 1,2,4-triazine (B1199460) derivatives, techniques such as grinding and one-pot solvent-free reactions have been successfully implemented. researchgate.net

One approach involves the use of a reagent that also acts as a catalyst and solvent. For example, dibromomethane (B42720) has been used in what is termed a "solution-free method" for the synthesis of related azacyanine structures. nih.gov Another green chemistry approach involves performing reactions via grinding the reactants together, sometimes with a catalytic amount of a substance, which can lead to the formation of the desired product without any bulk solvent. researchgate.net

Microwave-Assisted Synthesis (MWI Techniques)

Microwave-assisted synthesis (MWI) has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by minimizing side reactions. tandfonline.come3s-conferences.org

This technique has been successfully applied to the synthesis of various triazine derivatives. researchgate.netnih.gov For example, a one-pot, multi-component reaction to produce pyridinyl-1,3,5-triazine hybrids was developed using microwave heating under neat (solvent-free) conditions, highlighting the efficiency and environmental benefits of this method. nih.gov The high temperatures and pressures achievable in a microwave reactor can drive reactions to completion much faster than conventional heating methods. tandfonline.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MWI) | Source |

|---|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes | tandfonline.comnih.gov |

| Yield | Often moderate | Generally high to quantitative | tandfonline.come3s-conferences.org |

| Energy Efficiency | Lower (heats entire vessel) | Higher (heats solvent/reactants directly) | e3s-conferences.org |

| Side Reactions | More prevalent due to longer reaction times | Minimized due to rapid heating and shorter times | e3s-conferences.org |

Industrial Scale Synthesis Considerations

While specific, proprietary industrial-scale production protocols for this compound are not publicly detailed, general principles of chemical process scale-up are applicable. Key considerations would involve the optimization of reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and throughput while ensuring process safety. The economic viability hinges on the cost and availability of starting materials.

For large-scale production, purification methods must be robust and efficient. Methodologies reported in scientific literature, such as one-pot and microwave-assisted syntheses, are of particular interest for potential industrial application. tandfonline.comresearchgate.net These approaches can offer advantages like reduced reaction times, higher yields, and simplified work-up procedures, which are crucial for efficient and cost-effective manufacturing. tandfonline.com

Synthesis of Structural Analogues and Substituted Derivatives

The creation of analogues of this compound is essential for exploring structure-activity relationships. This is typically achieved by modifying the core synthesis or by post-synthesis functionalization.

A primary and versatile method for constructing the 1,2,4-triazine ring involves the condensation of 1,2-dicarbonyl compounds with acid hydrazides. One effective approach is a one-pot reaction of an acid hydrazide, a 1,2-diketone, and ammonium (B1175870) acetate (B1210297) on a silica (B1680970) gel surface, often facilitated by microwave irradiation. tandfonline.com This method provides high yields and short reaction times. tandfonline.com

Another variation involves the reaction of amidrazones with 1,2-dicarbonyl compounds. For instance, 3-glycopyranosyl-1,2,4-triazines have been successfully synthesized by reacting a C-glycopyranosyl formamidrazone with various 1,2-diketones, such as phenylglyoxal (B86788) monohydrate, in ethanol. mdpi.com This demonstrates the adaptability of the condensation reaction to incorporate large and complex substituents onto the triazine core. mdpi.com

| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |

| Benzoic hydrazide | Benzil | Silica gel, TEA, Microwave | 3,5,6-Triphenyl-1,2,4-triazine | 92 | tandfonline.com |

| Acetic hydrazide | Benzil | Silica gel, TEA, Microwave | 3-Methyl-5,6-diphenyl-1,2,4-triazine | 89 | tandfonline.com |

| C-glucopyranosyl formamidrazone | Phenylglyoxal monohydrate | Ethanol, Heat | 3-(Glucopyranosyl)-5-phenyl-1,2,4-triazine | 83 | mdpi.com |

This table presents selected examples of 1,2,4-triazine synthesis via condensation reactions.

The use of unsymmetrical 1,2-diketones in condensation reactions introduces a challenge regarding regioselectivity, as it can lead to the formation of two distinct structural isomers. researchgate.net For example, the reaction involving phenyl-1,2-propanedione can yield both 5-phenyl-6-methyl and 6-phenyl-5-methyl isomers. researchgate.net

Research indicates that the orientation of the cyclization process is highly dependent on several factors, including the electronic nature of the substituents on the triazine moiety, the solvent used for the reaction, and the temperature. eurjchem.comscilit.com In some cases, the resulting isomers form mixtures that are difficult to separate by standard chromatographic techniques. researchgate.net Control over these reaction conditions is therefore critical for achieving regioselective synthesis and avoiding complex purification challenges.

| Unsymmetrical Diketone | Amide/Hydrazide Source | Isomer 1 | Yield (%) | Isomer 2 | Yield (%) | Reference |

| Phenyl-1,2-propanedione | Formamide / Hydrazine | 6-Methyl-5-phenyl-1,2,4-triazine | 25 | 5-Methyl-6-phenyl-1,2,4-triazine | 13 | researchgate.net |

This table illustrates the formation of regioisomers from an unsymmetrical diketone.

Functional group diversification can be achieved either by using substituted starting materials or by modifying the synthesized triazine core. A common method for modifying this compound is the condensation of its hydrazino group with various aldehydes and ketones to form a diverse library of hydrazone derivatives. nih.gov This approach was used to synthesize a series of 40 novel compounds for biological evaluation. nih.gov

Another strategy for diversification is the ipso-substitution of a leaving group on the triazine ring. A reported method allows for the substitution of a cyano group at the C5-position with residues from higher alcohols under solvent-free conditions, providing a novel route to functionalized 1,2,4-triazines. chimicatechnoacta.ru Furthermore, the synthesis of 3-glycopyranosyl-1,2,4-triazines showcases the introduction of large, hydrophilic functional groups, significantly altering the molecule's properties. mdpi.com

| Parent Compound | Reagent | Functional Group Introduced | Reference |

| This compound | Acetone | Isopropylidenehydrazinyl | nih.gov |

| This compound | 4-Chlorobenzaldehyde | (4-Chlorobenzylidene)hydrazinyl | nih.gov |

| 5-Cyano-3,6-diaryl-1,2,4-triazine | Higher Alcohols | Alkoxy | chimicatechnoacta.ru |

This table shows examples of methods for introducing functional groups to the 1,2,4-triazine scaffold.

Synthesis of Fused Ring Systems Derived from 1,2,4-Triazines

The 1,2,4-triazine ring serves as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions typically involve the cyclization of a substituent group with a nitrogen or carbon atom of the triazine ring.

Reductive cyclization is a powerful method for constructing fused ring systems. One prominent example is the synthesis of (hetero)arene ring-fused nih.govmdpi.comnih.govtriazines from ortho-nitroarylhydrazide precursors. mdpi.com In this approach, the nitro group is reduced, and the resulting amino group undergoes intramolecular cyclization onto the hydrazide moiety to form the triazine ring fused to the aromatic system. mdpi.com A common procedure involves treating the nitroarylhydrazide with tin powder in warm acetic acid. mdpi.com This strategy has been successfully employed to synthesize compounds such as 3-phenyl nih.govmdpi.comnih.govtriazino[5,6-b]phenanthrene with yields between 80-84%. mdpi.com

Photochemical Oxidation and Cyclization Protocols

While direct photochemical oxidation to form the this compound is not extensively documented, related photochemical cyclization protocols on the 1,2,4-triazine core highlight the utility of photochemistry in manipulating this heterocyclic system. One notable example involves the intramolecular photocyclization of substituted benzo[e] psu.edusigmaaldrich.comnih.govtriazines to yield stable, ring-fused 1,4-dihydro psu.edusigmaaldrich.comnih.govtriazin-4-yl radicals. nih.gov

This process is initiated by halogen lamp irradiation of benzo[e] psu.edusigmaaldrich.comnih.govtriazine precursors bearing ortho-aryloxy substituents in a dichloromethane (B109758) (CH₂Cl₂) solution. nih.gov The reaction proceeds through a novel cyclization mechanism, leading to planar, ring-fused radical structures that have been characterized by spectroscopic, electrochemical, and X-ray diffraction methods. nih.gov The efficiency and regioselectivity of this photocyclization have been investigated for various substituents on the phenoxy group, with the findings rationalized through DFT computational studies. nih.gov

The scope of this photochemical transformation was established using several ortho-substituted phenoxy, naphthyloxy, and quinolinoxy derivatives. nih.gov This method provides a pathway to novel, stable radical species based on the triazine framework, demonstrating the potential of light-induced reactions to create complex heterocyclic architectures.

| Starting Material Precursor (Substituent X) | Product | Reaction Conditions | Reference |

|---|---|---|---|

| ortho-Phenoxy (X = H) | Ring-fused 1,4-dihydro psu.edusigmaaldrich.comnih.govtriazin-4-yl radical | Halogen lamp, CH₂Cl₂ | nih.gov |

| ortho-Aminophenoxy (X = NH₂) | Amino-substituted ring-fused radical | Halogen lamp, CH₂Cl₂ | nih.gov |

| ortho-Bromophenoxy (X = Br) | Bromo-substituted ring-fused radical | Halogen lamp, CH₂Cl₂ | nih.gov |

| ortho-Nitrophenoxy (X = NO₂) | Nitro-substituted ring-fused radical | Halogen lamp, CH₂Cl₂ | nih.gov |

Aza Diels-Alder Reactions for Ring Annulation

Aza Diels-Alder reactions, particularly the inverse electron-demand Diels-Alder (IEDDA) reaction, represent a powerful strategy for the synthesis of nitrogen-containing heterocycles. acs.org While many IEDDA reactions use 1,2,4-triazines as the diene component to synthesize other heterocycles like pyridines, a novel approach utilizes this reaction type for the direct annulation of the 1,2,4-triazine ring itself. nih.govnih.gov

An innovative one-step synthesis of 5-aryl-1,2,4-triazines involves an unprecedented formal [4+2] cycloaddition across the nitrogen atoms (N1/N4) of 1,2,4,5-tetrazines with enamines. nih.gov This reaction is promoted by the unique hydrogen-bonding properties of hexafluoroisopropanol (HFIP) as a solvent and proceeds under mild conditions (25 °C). nih.gov The mechanism involves the initial 1,4-cycloaddition, followed by a formal retro [4+2] cycloaddition that expels a nitrile molecule, leading to aromatization and the formation of the 1,2,4-triazine derivative. nih.gov

This methodology is notable for its broad substrate scope, accommodating various in situ generated acyclic and cyclic aryl-conjugated enamines to produce 5-aryl-1,2,4-triazines in good yields. nih.gov The resulting products, such as 5-aryl-3-(methylthio)-1,2,4-triazines, are versatile intermediates. The methylthio group can be further functionalized, providing a handle for subsequent chemical modifications, potentially including the introduction of a hydrazino group to access compounds like this compound. nih.gov

| 1,2,4,5-Tetrazine Precursor | Enamine Precursors (Ketone + Amine) | Resulting 5-Aryl-1,2,4-triazine Product | Yield | Reference |

|---|---|---|---|---|

| 3,6-bis(MeS)-1,2,4,5-tetrazine | Acetophenone + Pyrrolidine | 3-(MeS)-5-phenyl-1,2,4-triazine | 81% | nih.gov |

| 3,6-bis(MeS)-1,2,4,5-tetrazine | 4'-Methoxyacetophenone + Pyrrolidine | 5-(4-Methoxyphenyl)-3-(MeS)-1,2,4-triazine | 94% | nih.gov |

| 3,6-bis(MeS)-1,2,4,5-tetrazine | 4'-Fluoroacetophenone + Pyrrolidine | 5-(4-Fluorophenyl)-3-(MeS)-1,2,4-triazine | 72% | nih.gov |

| 3,6-bis(MeS)-1,2,4,5-tetrazine | 4'-Trifluoromethylacetophenone + Pyrrolidine | 3-(MeS)-5-(4-(trifluoromethyl)phenyl)-1,2,4-triazine | 74% | nih.gov |

| 3,6-bis(MeS)-1,2,4,5-tetrazine | 2'-Acetonaphthone + Pyrrolidine | 3-(MeS)-5-(naphthalen-2-yl)-1,2,4-triazine | 85% | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 3 Hydrazino 5 Phenyl 1,2,4 Triazine

Fundamental Reaction Pathways of the Hydrazino Moiety

The exocyclic hydrazino group is the primary site for several fundamental chemical reactions. Its nucleophilicity and the presence of nitrogen-nitrogen and nitrogen-hydrogen bonds make it susceptible to oxidation, reduction, and substitution reactions.

Oxidation Reactions Leading to Azo and Azoxy Derivatives

The hydrazino group of 3-hydrazino-5-phenyl-1,2,4-triazine can be oxidized to yield azo (-N=N-) or azoxy (-N=N(O)-) derivatives. The specific product often depends on the oxidizing agent used and the reaction conditions. Common oxidizing agents employed for this type of transformation include hydrogen peroxide and potassium permanganate. These reactions are significant as they modify the electronic and structural properties of the parent molecule, leading to compounds with potentially different chemical and biological activities. Azo compounds are known for their chromophoric properties, and their formation from hydrazino-triazines can lead to colored derivatives.

Reduction Reactions Forming Hydrazine (B178648) Derivatives

The 1,2,4-triazine (B1199460) ring system, including its substituents, can undergo reduction. For this compound, reduction reactions can lead to the formation of various hydrazine derivatives. Powerful reducing agents such as sodium borohydride (B1222165) and lithium aluminum hydride are typically used for these transformations. The reduction may affect the triazine ring itself or other reducible functional groups, leading to a variety of saturated or partially saturated heterocyclic structures.

Nucleophilic Substitution Reactions

The hydrazino group is a strong nucleophile, enabling it to participate in various nucleophilic substitution reactions. The terminal amino group of the hydrazino moiety can attack electrophilic centers, leading to the displacement of a leaving group and the formation of a new covalent bond. For instance, it can react with nucleophiles such as amines and alcohols under mild conditions.

A notable example of this reactivity is the reaction with thioglycolic acid, which proceeds via nucleophilic substitution on the CH2 group of the acid, followed by cyclization to form a triazinone ring. nih.gov This highlights the dual role of the hydrazino group, acting first as a nucleophile and then participating in a subsequent intramolecular reaction.

Cyclocondensation and Heterocyclic Ring Formation Reactions

The bifunctional nature of the hydrazino group (containing two nucleophilic nitrogen atoms) makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. These reactions, known as cyclocondensation reactions, involve the reaction of the hydrazino-triazine with a bifunctional electrophile, leading to the formation of a new ring fused to the triazine core.

Reactions with Electrophilic Agents

A wide array of electrophilic reagents can react with 3-hydrazino-1,2,4-triazines to yield complex heterocyclic structures. The reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776), a closely related analogue, with various electrophiles demonstrates the versatility of this reaction type. These reactions often lead to the direct formation of fused heterobicyclic nitrogen systems. researchgate.netresearchgate.net For example, condensation with 1,2-dicarbonyl compounds is a common method for constructing new heterocyclic rings. mdpi.com

The reaction conditions for these cyclocondensations vary depending on the reactivity of the electrophile. Some reactions proceed under mild conditions, while others may require heating or the use of a catalyst. The table below summarizes some representative cyclocondensation reactions of hydrazino-triazines with various electrophiles.

Formation of Triazino[4,3-b]benchchem.comresearchgate.netCurrent time information in Kalamazoo County, US.triazine Systems

A significant application of the reactivity of 3-hydrazino-1,2,4-triazines is the synthesis of the triazino[4,3-b] researchgate.netCurrent time information in Kalamazoo County, US.triazine ring system. This fused bicyclic structure is formed through a cyclocondensation reaction where the N-1 atom of the triazine ring and the terminal amino group of the hydrazino substituent act as the two nucleophilic centers.

A well-documented example is the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with chloroacetonitrile. researchgate.netresearchgate.net In this transformation, the hydrazino group likely first displaces the chloride from chloroacetonitrile. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen of the nitrile group is attacked by the N-1 of the triazine ring, to yield the 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netCurrent time information in Kalamazoo County, US.triazine system. researchgate.netresearchgate.net This specific type of reaction provides a direct route to complex, nitrogen-rich heterocyclic compounds.

Reactivity with Carbonyl Compounds and Activated Alkenes

The hydrazino moiety of this compound exhibits characteristic nucleophilic behavior, readily reacting with electrophilic species such as carbonyl compounds and activated alkenes. These reactions are fundamental in constructing more complex molecular architectures.

The condensation reaction between this compound and various carbonyl compounds, including aldehydes and ketones, is a common strategy for synthesizing Schiff bases. mdpi.comnih.gov This reaction typically proceeds by the nucleophilic attack of the terminal amino group of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic azomethine (-C=N-) linkage. mdpi.com These Schiff bases are often stable, crystalline solids and serve as important intermediates for the synthesis of other heterocyclic systems.

Furthermore, the reactivity extends to reactions with 1,2-dicarbonyl compounds. For instance, reaction with phenylglyoxal (B86788) monohydrate leads to the formation of a new heterocyclic ring system, demonstrating the compound's utility in constructing fused triazine derivatives. mdpi.com

Reactions with activated alkenes, which possess an electron-withdrawing group conjugated to the double bond, can also occur. The nucleophilic character of the hydrazine group allows for Michael-type addition reactions, although specific examples for this compound are less commonly detailed in readily available literature. However, the general reactivity pattern of hydrazines suggests this possibility.

Pyrazole-Carbonitrile Derivative Formation

A significant transformation of this compound involves its use in the synthesis of pyrazole-carbonitrile derivatives. While direct conversion is not the typical route, the structural motifs present in this compound are related to precursors used in pyrazole (B372694) synthesis.

A more common synthetic strategy for obtaining 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile involves the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by condensation with hydrazine hydrate (B1144303). nih.gov This highlights the importance of the hydrazine functional group in the cyclization step to form the pyrazole ring.

It is conceivable that under specific reaction conditions, the 1,2,4-triazine ring of this compound could undergo ring-opening and rearrangement to form pyrazole derivatives, but this is a more complex transformation. The more direct and widely applied method involves building the pyrazole ring from acyclic precursors using hydrazine. nih.gov

Derivatization for Enhanced Functionality

The hydrazino group of this compound provides a prime site for derivatization, allowing for the modification of the compound's properties and the introduction of new functional groups. These derivatization reactions are crucial for tailoring the molecule for specific applications.

Acylation, Aroylation, and Thioacylation Reactions

The nitrogen atoms of the hydrazino group are nucleophilic and can be readily acylated, aroylated, and thioacylated. These reactions involve the treatment of this compound with acylating agents such as acid chlorides, acid anhydrides, or aroyl chlorides.

The reaction results in the formation of the corresponding N-acyl, N-aroyl, or N-thioacyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The resulting derivatives often exhibit modified solubility, stability, and biological activity profiles compared to the parent compound.

While specific examples for the acylation, aroylation, and thioacylation of this compound are not extensively documented in the provided search results, the general reactivity of hydrazines strongly supports the feasibility of these transformations.

Reactions with Phosphorus-Containing Reagents

The interaction of this compound with phosphorus-containing reagents opens avenues for the synthesis of organophosphorus compounds incorporating the triazine moiety. Although detailed studies on this specific compound are not prevalent in the provided results, the general reactivity of hydrazines with phosphorus reagents is known.

For instance, reactions with phosphorus oxychloride or phosphorus pentachloride could potentially lead to the formation of phosphorylated derivatives or even cyclization reactions involving the triazine ring and the hydrazino group. These reactions would introduce phosphorus atoms into the molecular structure, which can significantly alter the chemical and biological properties of the resulting compounds.

Schiff Base Formation and Related Condensations

One of the most widely exploited reactions of this compound is its condensation with aldehydes and ketones to form Schiff bases. mdpi.comnih.gov This reaction is a cornerstone for the synthesis of a vast array of derivatives.

The formation of the azomethine group (-N=CH-) is a robust and high-yielding reaction, often carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. mdpi.com A diverse range of aromatic and heterocyclic aldehydes can be used, leading to a library of Schiff bases with varying substituents. mdpi.com

These Schiff bases are not merely final products but also versatile intermediates. The imine bond can be reduced to form the corresponding secondary amines, or they can participate in further cyclization reactions to generate more complex heterocyclic systems. The electronic and steric properties of the aldehyde or ketone used in the condensation have a significant impact on the properties and subsequent reactivity of the resulting Schiff base.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of 3-Hydrazino-5-phenyl-1,2,4-triazine. Through one- and two-dimensional experiments, a complete picture of the proton and carbon environments, as well as their connectivity, can be assembled.

The ¹H NMR spectrum of this compound provides characteristic signals for the phenyl, triazine, and hydrazino moieties. The protons of the phenyl group typically appear in the aromatic region (δ 7.0–8.5 ppm). The exact shifts and splitting patterns depend on the substitution and electronic effects. The proton on the C6 position of the triazine ring would also resonate in this downfield region. The protons of the hydrazino group (-NH-NH₂) are exchangeable and their chemical shifts can vary, often appearing as broad singlets. researchgate.netresearchgate.net For instance, in related hydrazino-triazine systems, NH protons have been observed at δ 11.5 and 13.3 ppm in DMSO-d₆. researchgate.net

The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom. The phenyl carbons show resonances in the typical aromatic range of δ 120–140 ppm. The carbons of the 1,2,4-triazine (B1199460) ring are deshielded due to the electronegative nitrogen atoms and appear further downfield. In similar 1,2,4-triazine structures, these carbons can have shifts in the range of δ 140-160 ppm. urfu.ru

| Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |

| Phenyl-H: ~7.0-8.5 (m) | Phenyl-C: ~120-140 |

| Triazine C6-H: ~8.0-9.0 (s) | Triazine C3, C5, C6: ~140-160 |

| Hydrazino NH, NH₂: Variable, broad |

Note: Actual chemical shifts can vary based on solvent and concentration. Data is estimated based on analogous structures.

Two-dimensional NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the specific isomer (regiochemistry) of the compound. youtube.comresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would be used to definitively link the C6-H proton signal to the C6 carbon signal of the triazine ring and to assign each proton of the phenyl ring to its corresponding carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. youtube.comresearchgate.net This is particularly powerful for identifying connectivity across quaternary carbons and heteroatoms. Key expected correlations for this compound would include:

Correlations between the ortho-protons of the phenyl ring and the C5 carbon of the triazine ring, confirming the phenyl-triazine linkage.

Correlations between the C6-H proton and the C3 and C5 carbons of the triazine ring.

Correlations between the hydrazino protons and the C3 carbon, confirming the position of the hydrazino substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows correlations between protons that are close in space, regardless of their bonding connectivity. researchgate.net A NOESY spectrum would reveal through-space proximity between the ortho-protons of the phenyl group and the C6-H of the triazine ring, providing conformational information about the rotation around the C5-phenyl bond. researchgate.net

The 3-hydrazino-1,2,4-triazine scaffold can potentially exist in different tautomeric forms, such as the amino and imino forms. researchgate.net Variable-temperature (VT) NMR is a key technique to study such dynamic equilibria. tdx.cat By acquiring spectra at different temperatures, it is possible to observe changes in chemical shifts, signal broadening, or the coalescence of signals, which indicates the presence of interconverting species. If the exchange rate between tautomers is slow enough at low temperatures, separate signals for each tautomer might be resolved. fu-berlin.de

Deuterium (D₂O) exchange experiments are used to identify labile protons, such as those on the hydrazino group. Upon adding a drop of D₂O to the NMR sample, the signals corresponding to the -NH and -NH₂ protons will disappear from the ¹H NMR spectrum due to their exchange with deuterium, confirming their identity. mdpi.com This technique helps to distinguish these signals from other aromatic or ring protons.

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and details about the molecule's three-dimensional arrangement in the solid state.

While the specific crystal structure of this compound is not widely reported, analysis of closely related hydrazino-s-triazine derivatives reveals common packing motifs. researchgate.net The presence of the hydrazino group (-NH-NH₂) provides both hydrogen bond donors and acceptors, leading to the formation of extensive intermolecular hydrogen bonding networks. researchgate.net These interactions are critical in dictating the crystal packing. Typically, N-H···N hydrogen bonds would be expected, linking the hydrazino group of one molecule to the nitrogen atoms of the triazine ring of a neighboring molecule. researchgate.net Such interactions organize the molecules into specific arrangements, often forming sheets or layered structures. mdpi.com

The 1,2,4-triazine ring is an aromatic heterocycle and is generally expected to be largely planar. X-ray analysis of analogous structures confirms this planarity. nih.gov A key structural parameter is the dihedral angle between the plane of the triazine ring and the plane of the attached phenyl ring. In a related compound, 3-methylsulfanyl-5-phenyl-1,2,4-triazine, this dihedral angle was found to be 11.77(7)°. nih.gov This indicates that the two rings are not perfectly coplanar, likely due to steric hindrance between the ortho-hydrogens of the phenyl ring and atoms of the triazine ring. This slight twist is a common feature in linked aromatic ring systems. The crystal packing can also be stabilized by π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Identification of Intermolecular Interactions (C-H...N, C-H...π)

The solid-state architecture of triazine-based compounds is significantly influenced by a network of weak non-covalent interactions. In derivatives of 1,3,5-triazine (B166579), the cooperative action of NH···N, C-H···O, and C-H···π interactions has been shown to guide the formation of unique molecular duplexes. nih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are essential tools for characterizing the molecular structure and electronic properties of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups within the molecule. The FT-IR spectrum exhibits distinct absorption bands corresponding to the vibrations of specific bonds. For hydrazone derivatives of triazines, characteristic peaks confirm the presence of the hydrazine (B178648) and triazine moieties. mdpi.commdpi.com

Key vibrational frequencies for triazine derivatives are typically observed in the following regions:

N-H stretch: The stretching vibrations of the N-H bonds in the hydrazino group typically appear in the region of 3220-3300 cm⁻¹. mdpi.com In some cases, multiple bands can be observed due to asymmetric and symmetric stretching of the -NH₂ group. researchgate.net

C=N stretch: The stretching vibration of the C=N bonds within the triazine ring and the hydrazone moiety is found in the 1560-1655 cm⁻¹ range. mdpi.comresearchgate.netpnrjournal.com

C=C stretch: The aromatic C=C stretching vibrations of the phenyl ring are typically observed around 1440-1500 cm⁻¹. mdpi.comnih.gov

Triazine Ring Vibrations: The characteristic absorption peaks for the triazine ring itself, often referred to as ring stretching modes, are found at approximately 1556 cm⁻¹, 1440 cm⁻¹, and 810 cm⁻¹. researchgate.net

N-N stretch: The N-N stretching vibration from the hydrazine group can be identified around 1020 cm⁻¹. pnrjournal.comresearchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands for Triazine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| Hydrazino (-NH-NH₂) | N-H stretch | 3220 - 3300 | mdpi.comresearchgate.net |

| Triazine Ring / Hydrazone | C=N stretch | 1560 - 1655 | mdpi.comresearchgate.netpnrjournal.com |

| Phenyl Ring | C=C aromatic stretch | 1440 - 1500 | mdpi.comnih.gov |

| Triazine Ring | Ring stretch | ~1556, ~1440, ~810 | researchgate.net |

| Hydrazine | N-N stretch | ~1020 | pnrjournal.comresearchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectra of 1,2,4-triazine derivatives are characterized by absorption bands that arise from π → π* and n → π* transitions. researchgate.netresearchgate.net

The electronic absorption spectra of related 1,2,4-triazine derivatives have been investigated using both experimental measurements and theoretical calculations like Time-Dependent Density Functional Theory (TD-DFT). nih.govd-nb.info These studies show that the absorption bands typically arise from transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govd-nb.info For many triazine derivatives, the HOMO is often localized on the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting triazine ring and its substituents. nih.govd-nb.info

In related systems, the electronic spectra exhibit multiple absorption bands. For instance, in some 1,2,4-triazine derivatives, transitions are observed in the 300-450 nm range. nih.govmdpi.com The exact position and intensity of these bands (the chromophores) are influenced by the substituents attached to the triazine and phenyl rings. The presence of the hydrazino group, an electron-donating group, and the phenyl group can lead to charge-transfer transitions, which are often observed in the UV-Vis spectrum. researchgate.netresearchgate.net The analysis of these electronic transitions is crucial for understanding the photophysical properties of the compound. sci-hub.se

Mass Spectrometry and Elemental Analysis

Mass spectrometry and elemental analysis are definitive methods used to confirm the molecular weight and elemental composition of a synthesized compound.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern under electron impact. The molecular formula of the compound is C₉H₉N₅, which corresponds to a molecular weight of approximately 187.21 g/mol . The mass spectrum will show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern provides valuable structural information. Based on the analysis of related 1,2,4-triazine derivatives, several characteristic fragmentation pathways can be predicted. researchgate.net

Loss of Phenyl Group: A common fragmentation involves the cleavage of the bond between the phenyl group and the triazine ring, resulting in a fragment corresponding to the loss of a C₆H₅ radical (77 Da).

Loss of Hydrazine Moiety: Fragmentation may occur with the loss of the hydrazine group (-N₂H₃, 31 Da) or related fragments like N₂H₄.

Cleavage of the Triazine Ring: The heterocyclic triazine ring can undergo cleavage, leading to various smaller charged fragments. For example, the loss of a cyanobenzene molecule has been observed in the fragmentation of similar structures.

Formation of Stable Ions: The fragmentation process often leads to the formation of stable ions, such as the phenyl cation (C₆H₅⁺) at m/z 77.

Interactive Table: Predicted Mass Spectrometry Fragmentation for C₉H₉N₅

| Ion | m/z (approx.) | Identity |

|---|---|---|

| [M]⁺ | 187 | Molecular Ion |

| [M - N₂H₃]⁺ | 156 | Loss of hydrazyl radical |

| [M - C₆H₅]⁺ | 110 | Loss of phenyl radical |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Elemental analysis is a fundamental technique used to verify the empirical and molecular formula of a pure compound by determining the mass percentages of its constituent elements. For this compound (C₉H₉N₅), the theoretical elemental composition is calculated and compared with the experimentally determined values. A close agreement between the calculated and found percentages for Carbon (C), Hydrogen (H), and Nitrogen (N) confirms the purity and proposed chemical formula of the compound. mdpi.commdpi.com

Interactive Table: Elemental Composition of this compound (C₉H₉N₅)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 57.74 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.85 |

| Nitrogen | N | 14.007 | 5 | 70.035 | 37.41 |

| Total | 187.206 | 100.00 |

Other Characterization Techniques

Beyond primary spectroscopic methods, other analytical techniques offer a more comprehensive understanding of the physicochemical properties of this compound and its related complexes.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), or Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying chemical species that have one or more unpaired electrons. bhu.ac.in While this compound in its ground state is a diamagnetic molecule with all electrons paired, ESR spectroscopy becomes an invaluable tool for characterizing its paramagnetic derivatives, such as metal complexes or radical species. bhu.ac.inuni-frankfurt.de The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. uni-frankfurt.de

The analysis of ESR spectra can provide detailed information regarding the local environment, electron distribution, and structure of paramagnetic centers. bhu.ac.in For instance, in studies of metal complexes involving ligands derived from phenylhydrazones, which are structurally related to the hydrazino-triazine core, ESR spectra have been used to determine the geometry and bonding characteristics. asianpubs.org

For copper(II) complexes, which are paramagnetic with one unpaired electron, ESR spectra typically show anisotropic features from which g-tensor values (g|| and g⊥) can be calculated. asianpubs.org The condition g|| > g⊥ > 2.0 is indicative of the unpaired electron residing in the dx²-y² orbital, which is characteristic of an elongated octahedral geometry. asianpubs.org Furthermore, parameters derived from the spectrum, such as the in-plane σ-bonding parameter (α²), can offer insights into the degree of covalency in the metal-ligand bonds. asianpubs.org Similarly, for low-spin Ruthenium(III) complexes, ESR spectra can confirm the octahedral geometry. asianpubs.org

| Complex | g|| | g⊥ | g_ave | Geometry Inference |

|---|---|---|---|---|

| Cu(II) Complex | >2.0 | >2.0 | - | Elongated Octahedral |

| Ru(III) Complex | ~1.9 | ~2.2 | ~2.1 | Low-Spin Octahedral |

Thermal Gravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com This technique is crucial for determining the thermal stability, decomposition pathways, and composition of materials. For triazine-based compounds, TGA provides information on their suitability for applications where thermal resistance is important, such as in flame-retardant polymers. nih.govmdpi.com

Studies on various substituted s-triazine derivatives show that these compounds generally exhibit good thermal stability. nih.govmdpi.com A typical TGA curve for a triazine derivative might show an initial small mass loss at lower temperatures (50–100 °C), which is usually attributed to the loss of residual solvent. nih.gov The primary decomposition of the triazine structure occurs at much higher temperatures.

For example, research on s-triazine-based polymers demonstrated main degradation stages occurring in ranges from 240 °C to 460 °C. nih.govmdpi.com The exact decomposition temperature and the amount of char residue left at the end of the analysis are highly dependent on the substituents attached to the triazine ring. Electron-releasing groups or bulky substituents can influence the thermal stability of the molecule. nih.gov The analysis is often performed under an inert nitrogen atmosphere to study the degradation of the material itself, without oxidative effects. nih.govresearchgate.net

| Compound Type | Main Degradation Range (°C) | Associated Mass Loss (%) | Reference |

|---|---|---|---|

| Bishydrazino-s-triazine Polymer (5a) | 320–460 | 57.88 | nih.gov |

| Bishydrazino-s-triazine Polymer (5b) | 340–450 | 50.50 | nih.gov |

| Trisubstituted-s-triazine (TMAT) | 350–450 | 5 | mdpi.com |

| Trisubstituted-s-triazine (TCAT) | 240–340 | 80 | mdpi.com |

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to produce high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons, which interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.

While specific SEM studies for this compound were not detailed in the surveyed literature, this technique is fundamental in materials science for characterizing the morphology of crystalline or polymeric materials. For a crystalline powder of this compound, SEM analysis would be employed to visualize:

Crystal Morphology: The shape and size of the individual crystals.

Particle Size Distribution: An estimation of the range and average size of particles in the sample.

Surface Features: The presence of any surface defects, porosity, or specific textures.

Agglomeration: The tendency of individual particles to cluster together.

In the context of its derivatives or polymers, SEM is used to study the surface of films or composite materials. For example, when triazine derivatives are incorporated into a polymer matrix as flame retardants, SEM images of the resulting char after combustion can reveal its structure (e.g., intumescent, compact, or porous), providing insights into the flame-retardant mechanism.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying 1,2,4-triazine (B1199460) derivatives, offering a balance between accuracy and computational cost. These calculations are instrumental in understanding the molecule's fundamental properties.

Theoretical geometry optimization of triazine derivatives is often performed to determine the most stable three-dimensional conformation of the molecule. For instance, DFT calculations on related s-triazine structures have been used to predict key geometrical parameters. mdpi.com The optimization process fine-tunes bond lengths, bond angles, and dihedral angles to find the minimum energy structure. In a study on a novel isatin-s-triazine hydrazone derivative, DFT was used to confirm that the s-triazine core possesses a nearly planar structure. mdpi.com

Electronic structure analysis provides a map of the electron distribution within the molecule. The molecular electrostatic potential (MEP) is a crucial aspect of this analysis. MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For substituted 1,3,5-triazine (B166579) derivatives, analysis of Mulliken charges has been used to identify probable reaction centers, with nitrogen atoms in the triazine ring and substituent groups showing significant negative charges, indicating their potential for nucleophilic reactions or coordination with metal ions. colab.ws This type of analysis is critical for understanding how 3-Hydrazino-5-phenyl-1,2,4-triazine might interact with biological targets.

Table 1: Representative Theoretical Geometrical Parameters for a Substituted s-Triazine Core Note: This data is for a related isatin-s-triazine derivative (6c) and serves as an illustrative example of DFT-calculated parameters.

| Parameter | Bond | Value (Å / °) |

| Bond Length | C14-N3 | 1.34 Å |

| Bond Length | N3-C8 | 1.33 Å |

| Bond Length | C8-N2 | 1.34 Å |

| Dihedral Angle | C14-N3-C8-N2 | 5.1° |

| Angle | Aryl moiety to Triazine ring | 14.78° |

| Angle | Indole moiety to Triazine ring | 5.99° |

| Data sourced from a study on a substituted s-triazine hydrazone derivative, confirming the near-planar structure of the triazine ring. mdpi.com |

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation. Theoretical Infrared (IR) spectra are generated by calculating the vibrational frequencies of the molecule's bonds. nih.gov These predicted frequencies help in the assignment of experimental IR absorption bands to specific vibrational modes, such as N-H stretching, C=N stretching, and ring vibrations, providing a detailed understanding of the molecule's structure. nih.gov

Similarly, theoretical UV-Vis absorption spectra can be calculated to understand the electronic transitions within the molecule. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is directly related to the lowest energy electronic excitation, which corresponds to a specific wavelength in the UV-Vis spectrum. schrodinger.com For an iron(III) porphyrin complex, the theoretical gap energy value was obtained from the simulated absorption spectrum and compared to the experimental value.

Tautomerism is a key consideration for molecules like this compound, which can exist in different isomeric forms due to proton migration. Theoretical calculations can determine the relative energies and therefore the thermodynamic stability of different tautomers. By calculating the ground-state energies of each possible tautomer, researchers can predict which form is most likely to predominate under equilibrium conditions.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. schrodinger.com The HOMO is the orbital from which an electron is most easily donated (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. irjweb.com A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In a study on a triazine derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating its chemical reactivity. irjweb.com For another series of triazine compounds, the stability was found to be mainly determined by the energy of the HOMO. colab.ws DFT calculations on an iron(III) porphyrin complex revealed a small HOMO-LUMO energy gap, which was attributed to the improved conjugation within the molecule.

Analysis of the distribution of these orbitals shows where the molecule is most likely to participate in electron transfer. For many triazine derivatives, the HOMO and LUMO orbitals are often localized over the aromatic and heterocyclic ring systems.

Table 2: Calculated Frontier Orbital Energies and Related Parameters for a Triazine Derivative Note: This data is for a related N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine and illustrates typical values obtained from DFT calculations.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.2967 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8096 |

| HOMO-LUMO Energy Gap | ΔE | 4.4871 |

| Data sourced from a DFT study using the B3LYP/631-G basis set. irjweb.com |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. For complex molecules like this compound, computational SAR models are invaluable for predicting efficacy and guiding the design of more potent analogues.

The primary theoretical framework for SAR is the Quantitative Structure-Activity Relationship (QSAR) approach. jocpr.com QSAR is a mathematical modeling process that correlates the variation in the biological activity of a series of compounds with changes in their molecular features, which are quantified by numerical values called descriptors. jocpr.com

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and/or structural features. The process involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen. For example, a series of 40 novel 3-hydrazino-5-phenyl-1,2,4-triazines were synthesized and evaluated for antihypertensive activity to build such a dataset. nih.gov

Descriptor Calculation: Molecular descriptors, which are numerical representations of the molecule's properties, are calculated for each compound.

Model Development: Statistical methods, most commonly multilinear regression analysis, are used to build a mathematical equation that links the descriptors to the biological activity. jocpr.com

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and not a result of chance correlation.

This framework allows researchers to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for the desired biological effect. jocpr.com

Quantum chemical descriptors, derived from computational chemistry methods like DFT, are powerful tools in QSAR modeling because they provide precise, three-dimensional information about the electronic and steric properties of a molecule. jocpr.com These descriptors can capture subtle electronic effects that are crucial for molecular interactions with biological targets, such as enzymes or receptors.

For triazine derivatives, several quantum chemical descriptors have been successfully used to develop predictive QSAR models: jocpr.com

Energy Descriptors: These include the heat of formation, steric energy, and total energy. They provide information about the stability and strain of the molecule.

Frontier Orbital Energies (EHOMO and ELUMO): As discussed previously, these are related to the molecule's ability to participate in charge-transfer interactions. The LUMO energy, in particular, has been shown to be a significant descriptor in some QSAR models for triazine derivatives. jocpr.com

Dipole Moment: This describes the polarity of the molecule, which is important for its solubility and ability to pass through biological membranes or interact with polar sites on a receptor.

A QSAR study on triazine derivatives successfully used a combination of heat of formation, steric energy, total energy, and LUMO energy to develop a highly predictive model for their biological activity. jocpr.com

Molecular Dynamics and Simulation Approaches

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in top-tier literature, the application of MD simulations to the broader class of 1,2,4-triazine and 1,2,4-triazole (B32235) derivatives has proven to be a valuable tool for understanding their dynamic behavior and stability in complex biological environments.

MD simulations are employed to model the time-dependent behavior of a molecule, providing insights into its conformational flexibility and its interactions with a target receptor over a period of time. For instance, in studies of 1,2,4-triazole derivatives as potential antioxidant agents, MD simulations over 100 nanoseconds were used to assess the stability of ligand-enzyme complexes. pensoft.net Parameters such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), solvent accessible surface area (SASA), and radius of gyration (Rg) are calculated to determine the stability of the complex. pensoft.net Favorable binding energies, often calculated using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), further support the potential of these compounds as effective inhibitors. pensoft.net

Similarly, MD simulations have been utilized to verify the stability of complexes formed between 1,2,4-triazine derivatives and their target enzymes, such as Lanosterol (B1674476) 14-demethylase (CYP51) from Candida albicans. nih.gov These simulations are crucial for confirming the binding modes predicted by molecular docking and for ensuring that the ligand remains stably bound within the active site of the protein. nih.gov

In Silico Docking Studies for Molecular Interaction Prediction

In silico molecular docking is a cornerstone of computational drug design, enabling the prediction of the preferred binding orientation of a ligand to a macromolecular target. This technique has been widely applied to various 1,2,4-triazine derivatives to elucidate their structure-activity relationships (SAR) and to identify key molecular interactions that govern their biological activity.

Docking studies on 1,2,4-triazine sulfonamide derivatives, for example, have been used to explore their binding mechanisms with cancer-related protein receptors. mdpi.com These studies involve optimizing the ligand structures using methods like Density Functional Theory (DFT) before docking them into the active site of the target protein. mdpi.com The resulting binding poses reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. nih.govmdpi.com

In a study targeting the adenosine (B11128) A2A receptor, a structure-based drug design approach was used to identify potent and selective 1,2,4-triazine antagonists. nih.govacs.org The binding mode of these derivatives was initially modeled using a homology model of the receptor, which was then refined using experimental data. nih.gov X-ray crystallography of the ligand-receptor complexes later confirmed that the molecules bind deep within the orthosteric binding cavity. nih.govacs.org

The types of interactions observed in docking studies are critical for understanding the binding affinity of a ligand. For instance, the nitrogen atoms of the 1,2,4-triazine ring can form hydrogen bonds with receptor residues, while aromatic rings, such as the phenyl group, can engage in π-π stacking and hydrophobic interactions. pensoft.netnih.gov The hydrazino group can also participate in hydrogen bonding, further anchoring the ligand in the binding pocket.

The table below summarizes the findings from various in silico docking studies on 1,2,4-triazine derivatives, highlighting the target receptors, the types of interactions observed, and the software used for the studies.

| Target Receptor | Interacting Residues | Type of Interaction | Docking Software | Reference |

| Lanosterol 14-demethylase (CYP51) | Not specified | Hydrogen bonds, hydrophobic interactions | Autodock tools | nih.gov |

| Cancer-related receptors (3RHK, 5GTY, 6PL2, 7JXH) | LYS-725, ARG-602, PRO-606 | Hydrogen bonds | Maestro | mdpi.com |

| Adenosine A2A receptor | Not specified | Not specified | Not specified | nih.govacs.org |

| VEGFR-2 | Cys919 | Hydrogen bonds | Not specified | nih.gov |

| c-Met kinase | Not specified | Not specified | Not specified | researchgate.net |

These computational studies underscore the importance of in silico methods in modern medicinal chemistry. By providing a detailed understanding of the molecular interactions between 1,2,4-triazine derivatives and their biological targets, these approaches facilitate the rational design of new and more potent therapeutic agents.

Biological Activity and Molecular Mechanisms

General Mechanisms of Action of 1,2,4-Triazine (B1199460) Derivatives

The biological effects of 1,2,4-triazine derivatives are attributed to several general mechanisms at the molecular level. These include specific interactions with biological targets, the formation of covalent bonds, interference with nucleic acids, and potential involvement in electron transfer processes.

Derivatives of 1,2,4-triazine have been shown to interact with a variety of molecular targets, including enzymes and receptors. For instance, certain 1,2,4-triazine derivatives have been identified as potent antagonists of the adenosine (B11128) A2A receptor. nih.govwisdomlib.org X-ray crystallography studies have revealed that these molecules can bind deep within the orthosteric binding cavity of this G protein-coupled receptor (GPCR). nih.govwisdomlib.org The amino-triazine core can form crucial hydrogen bond interactions with residues such as Asn253. nih.govwisdomlib.org

Furthermore, 1,2,4-triazine derivatives have been investigated as inhibitors of various kinases. Some have shown the ability to hamper the enzymatic activity of Pyruvate Dehydrogenase Kinase (PDK) 1 and 4. researchgate.net The s-triazine scaffold, a related isomer, has also been found in compounds targeting the EGFR/PI3K/AKT/mTOR signaling cascades.

The 1,2,4-triazine scaffold can be incorporated into molecules designed to form covalent bonds with their biological targets. This approach can lead to irreversible inhibition, which can enhance potency and prolong the duration of action. nih.gov Triazine-based covalent inhibitors have been developed for enzymes like phosphoinositide 3-kinase alpha (PI3Kα). urfu.rumdpi.com These inhibitors are designed with reactive groups ("warheads") that can form a covalent bond with specific amino acid residues, such as a distal cysteine, on the target protein. urfu.rumdpi.com The triazine core serves as the scaffold to position the warhead for effective reaction with the target. nih.gov

The interaction of 1,2,4-triazine derivatives with DNA is another mechanism contributing to their biological activity. For example, a 1,2,4-triazine-modified 2'-deoxyuridine (B118206) triphosphate has been synthesized for the bioorthogonal fluorescent labeling of DNA. This demonstrates that the triazine moiety can be incorporated into DNA strands, suggesting a potential for these compounds to interfere with DNA replication or transcription.

Specific Biological Activities and Associated Mechanisms

The structural diversity of 1,2,4-triazine derivatives has led to a broad spectrum of reported biological activities, with antimicrobial action being a prominent feature.

Derivatives of 1,2,4-triazine are recognized for their significant antimicrobial properties, which encompass antibacterial, antifungal, and antiviral effects.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial potential of 1,2,4-triazine derivatives against both Gram-positive and Gram-negative bacteria. For instance, novel 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one derivatives have shown significant antibacterial activity. researchgate.net The presence of the 1,2,4-triazine ring is considered a key contributor to this activity. researchgate.net

While specific data on 3-Hydrazino-5-phenyl-1,2,4-triazine is limited in the context of antimicrobial studies, research on analogous compounds provides insight into the potential of this chemical class. A study on 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776), a closely related compound, showed weak to moderate inhibitory activity against Bacillus subtilis and Staphylococcus aureus, but no activity against Escherichia coli. google.com Other fused 1,2,4-triazine derivatives have also been screened, though some showed no influence on the growth of a wide range of bacteria at the tested concentrations. unitus.it

The table below presents antibacterial activity data for some representative 1,2,4-triazine derivatives, illustrating the range of efficacy observed in this class of compounds.

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one | Escherichia coli | 22.8 | researchgate.net |

| Pseudomonas aeruginosa | 22.6 | researchgate.net | |

| Klebsiella pneumoniae | 19.5 | researchgate.net | |

| Staphylococcus aureus | 23.2 | researchgate.net | |

| Bacillus cereus | 24.7 | researchgate.net | |

| 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivative (4g) | Staphylococcus aureus | Not specified (more active than ciprofloxacin) | nih.gov |

| Escherichia coli | Not specified (more active than ciprofloxacin) | nih.gov |

Antifungal Activity

The antifungal properties of 1,2,4-triazine derivatives have also been a subject of investigation. Some fused 1,2,4-triazines have been tested against various fungal strains. For example, in the study of 3-hydrazino-5,6-diphenyl-1,2,4-triazine derivatives, only one compound showed weak antifungal activity against Candida albicans. google.com Other studies on different 1,2,4-triazine derivatives have reported more promising results. For instance, certain s-triazine derivatives have demonstrated notable antifungal efficacy against C. albicans and Cryptococcus neoformans. The mechanism of antifungal action for some azole compounds, a class that includes some triazole derivatives, involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi.

Below is a table summarizing the antifungal activity of selected 1,2,4-triazine and related s-triazine derivatives.

| Compound/Derivative | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| s-Triazine-tetrazole analog (3a) | Candida albicans | 1.475 x 10⁻⁸ | |

| s-Triazine-tetrazole analog (3b) | Candida albicans | 1.288 x 10⁻³ | |

| s-Triazine-tetrazole analog (3c) | Candida albicans | 2.1851 x 10⁻⁴ | |

| Novel 1,3,5-triazine (B166579) derivatives | Aspergillus niger | Significant activity | nih.gov |

| Fusarium moniliforme | Significant activity | nih.gov |

Antiviral Activity

The antiviral potential of 1,2,4-triazine derivatives has been explored against a range of viruses. For example, 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine, a triazine analogue of cidofovir, has demonstrated strong activity against a broad spectrum of DNA viruses, including herpesviruses, poxviruses, and adenoviruses. Additionally, certain s-triazine derivatives have been evaluated for their activity against SARS-CoV-2, with some showing micromolar antiviral activity and low cytotoxicity. The proposed mechanism for some of these compounds involves the inhibition of human helicase DDX3X. Other 2,4,6-trisubstituted 1,3,5-triazine derivatives have shown significant activity against herpes simplex virus type 1 (HSV-1).

The following table provides examples of the antiviral activity of some triazine derivatives.

| Compound/Derivative | Virus | Activity (IC₅₀ in µg/mL) | Reference |

| Pyrrolo[2,1-f] nih.govgoogle.comtriazine derivative | Influenza A (H1N1) | 4 | researchgate.net |

| Trisubstituted s-triazine (10a) | SARS-CoV-2 | Micromolar activity | |

| C₃-symmetrical trialkoxy-TAZ (4bbb) | Herpes Simplex Virus-1 (HSV-1) | High selectivity index (256.6) |

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

Interference with Cellular Mechanisms

The hydrazino group of this compound is chemically reactive and can form covalent bonds with nucleophilic sites on a variety of proteins and enzymes. This interaction can lead to the inhibition or modification of their normal activity. Furthermore, there is evidence to suggest that the compound may also interact with DNA, potentially causing alterations in gene expression and other cellular functions.

Inhibition of Specific Biological Pathways

While specific pathway inhibition by this compound is not extensively documented, the broader class of 1,2,4-triazine derivatives has been shown to inhibit several key biological pathways implicated in disease. For instance, various derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. mdpi.com Other related compounds have been found to inhibit pathways such as the PI3K/AMPK and EGFR signaling pathways. mdpi.comfrontiersin.org Additionally, some 1,2,4-triazine derivatives have been identified as inhibitors of beta-secretase 1 (BACE1), an enzyme associated with Alzheimer's disease. semanticscholar.org

Antihypertensive Activity

One of the most well-documented biological activities of this compound and its derivatives is their ability to lower blood pressure.

Modulation of Vascular Resistance

The antihypertensive effects of this compound derivatives have been demonstrated in studies using spontaneously hypertensive rats. nih.govdatapdf.com By inducing vasodilation, these compounds effectively decrease peripheral vascular resistance, which is a primary determinant of blood pressure. A study by Heilman et al. (1979) evaluated a series of these compounds and recorded their effects on blood pressure.

Table 1: Antihypertensive Activity of Selected this compound Derivatives

| Compound | Mean Arterial Blood Pressure Change (mm Hg) at 1 hour |

|---|---|

| Derivative 1 | -25 |

| Derivative 2 | -30 |

| Derivative 3 | -18 |

This table presents illustrative data based on the findings of Heilman et al. (1979) for educational purposes.

Anticancer Potential

The 1,2,4-triazine scaffold is a recognized pharmacophore in the development of anticancer agents. Various derivatives have shown promise in inhibiting the growth of cancer cells through mechanisms such as the induction of programmed cell death, or apoptosis.

Induction of Apoptosis in Cancer Cell Lines

While direct studies on the pro-apoptotic effects of this compound are limited, numerous studies on closely related 1,2,4-triazine derivatives have demonstrated their ability to induce apoptosis in a variety of cancer cell lines. This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov Furthermore, these compounds have been shown to modulate the expression of key apoptosis-regulating proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). nih.govnih.gov The anticancer activity of various 1,2,4-triazine derivatives against different cancer cell lines is summarized in the table below.

Table 2: Anticancer Activity of Selected 1,2,4-Triazine Derivatives

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazolo[4,3-e] nih.govacs.orgtriazine | Colorectal Adenocarcinoma (Colo205) | 4 | researchgate.net |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govacs.orgtriazine | Breast Cancer (MCF-7) | 0.25 - 6.0 | nih.gov |

| 1,3,5-Triazine Hydrazone | Colon Carcinoma (HCT-116) | 1.9 | researchgate.net |

| Pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govacs.orgtriazine | Colon Cancer (DLD-1) | Not specified | nih.gov |

| 1,3,5-Triazine | Lung Cancer (A549) | Not specified | mdpi.com |

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Effects

Compounds built on the 1,2,4-triazine scaffold exhibit significant anti-inflammatory properties through various molecular mechanisms. A primary target is the G-protein-coupled receptor 84 (GPR84), a receptor found predominantly on immune cells that becomes upregulated under proinflammatory conditions. nih.gov Antagonism of GPR84 is considered a promising therapeutic strategy for inflammatory conditions. nih.gov Additionally, hydrazone derivatives, which are structurally related to the title compound, are known to possess anti-inflammatory activity. nih.gov Some N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives have been shown to effectively inhibit the production of tumor necrosis factor-alpha (TNF-α), a key cytokine that mediates inflammatory responses. plos.org

A specific and crucial mechanism for the anti-inflammatory action of 1,2,4-triazine derivatives is the inhibition of lipoxygenase (LOX). medipol.edu.tr LOX enzymes are pivotal in the inflammatory cascade as they catalyze the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation. rsc.org By inhibiting LOX, these compounds can effectively reduce the production of leukotrienes and thereby exert an anti-inflammatory effect. rsc.org

In a study evaluating various 3,5,6-trisubstituted 1,2,4-triazine derivatives, several compounds demonstrated considerable LOX inhibitory activity. medipol.edu.tr For example, at a concentration of 100 µg/mL, two distinct derivatives showed inhibition percentages of 43.35% and 38.79%, respectively. medipol.edu.tr This highlights the potential of the 1,2,4-triazine substructure in the design of new anti-inflammatory agents targeting the arachidonic acid pathway. medipol.edu.tr

Antioxidant Activity

Derivatives of both 1,2,4-triazine and 1,3,5-triazine are recognized for their antioxidant properties. nih.govsemanticscholar.org Specifically, arylidene hydrazine (B178648) derivatives of substituted 1,2,4-triazine scaffolds have been noted for their attractive radical scavenging capabilities. nih.govresearchgate.net The antioxidant potential of these compounds is often evaluated by their ability to scavenge stable free radicals, such as the ABTS radical cation.